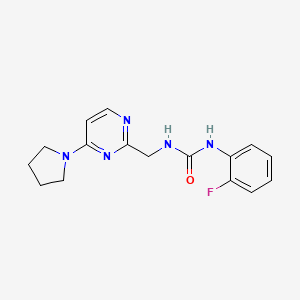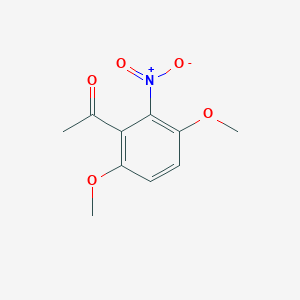
1-(2-Fluorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Fluorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea is a useful research compound. Its molecular formula is C16H18FN5O and its molecular weight is 315.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Central Nervous System Agents
Research on derivatives of ureas, particularly those with pyrrolidinyl and pyrimidinyl groups, has demonstrated their potential as central nervous system (CNS) agents. These compounds have shown anxiolytic activity and muscle-relaxant properties that are centrally mediated, providing insights into their therapeutic potential for CNS disorders (Rasmussen et al., 1978).
Supramolecular Chemistry
The study of ureidopyrimidinones has revealed their ability to dimerize through hydrogen bonding, which is significant in supramolecular chemistry. This property has implications for the design of molecular structures and materials with specific functionalities (Beijer et al., 1998).
Drug Metabolism
Investigations into the metabolism of LY654322, a growth hormone secretagogue, have identified unique metabolites and provided insights into the drug's metabolic pathways. Understanding the metabolic fate of such compounds is crucial for drug development and safety assessments (Borel et al., 2011).
Nucleoside Phosphorylase Inhibition
Research on pyrimidinedione derivatives has explored their role as inhibitors of nucleoside phosphorylase, an enzyme involved in nucleotide metabolism. These findings are relevant for therapeutic strategies targeting nucleotide synthesis in various diseases, including cancer (Woodman et al., 1980).
Synthesis of Novel Compounds
The synthesis of novel compounds, such as azole, pyrane, and pyrimidine derivatives, has been explored for their potential cytotoxic and anti-tumor activities. These synthetic pathways contribute to the development of new therapeutic agents (Gad & Nassar, 2014).
Fluorescent Probes for RNA
The development of fluorescent probes, like Pyrrolo-C, for monitoring RNA secondary structure formation demonstrates the application of such compounds in molecular biology and biochemistry research. These probes facilitate the study of RNA structure and dynamics, critical for understanding RNA function and its role in diseases (Tinsley & Walter, 2006).
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O/c17-12-5-1-2-6-13(12)20-16(23)19-11-14-18-8-7-15(21-14)22-9-3-4-10-22/h1-2,5-8H,3-4,9-11H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXARJYMZXAQVSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)CNC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,5-Dimethylfuran-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2659555.png)
![6-Azabicyclo[3.2.1]octan-5-ylmethanamine;dihydrochloride](/img/structure/B2659557.png)

![2-(2-Fluorophenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2659560.png)
![2-(2-Ethoxyethyl)-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2659561.png)


![N-[(2-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2659565.png)
![Ethyl 4-(5-methylfuro[3,2-b]pyridine-2-carboxamido)benzoate](/img/structure/B2659566.png)

![2-[[(5Z)-5-indol-3-ylidene-4-p-phenetyl-1H-1,2,4-triazol-3-yl]thio]-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2659570.png)

